molecular formula C18H19BrN2O3 B268905 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

Cat. No. B268905
M. Wt: 391.3 g/mol
InChI Key: UDWAPJNNTFDRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as BAY 73-6691, is a novel and potent inhibitor of soluble guanylate cyclase (sGC) that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a critical role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. In animal models of PAH, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity. In animal models of heart failure, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function. Furthermore, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its potency and selectivity for sGC inhibition. This allows for precise modulation of the cGMP signaling pathway, which may have therapeutic implications in various diseases. However, one of the limitations of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691. One area of interest is the potential therapeutic applications of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 in other diseases, such as hypertension and renal disease. Another area of interest is the development of more potent and selective sGC inhibitors that may have improved pharmacokinetic properties. Finally, the use of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 in combination with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, may have synergistic effects and improve therapeutic outcomes.

Synthesis Methods

The synthesis of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-aminophenyl)-2-methoxyethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate amide. The intermediate amide is then treated with 4-fluorobenzoyl chloride to give the final product, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691.

Scientific Research Applications

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and sickle cell disease. In preclinical studies, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to improve hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity in animal models of PAH. In addition, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. Furthermore, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

properties

Product Name

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

3-bromo-N-[4-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C18H19BrN2O3/c1-12-3-4-14(11-16(12)19)18(23)21-15-7-5-13(6-8-15)17(22)20-9-10-24-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

UDWAPJNNTFDRBV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.